4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine
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Overview
Description
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is a complex organic compound that features a thiazole ring and two morpholine groups. Thiazole rings are known for their aromaticity and biological activity, making them valuable in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine typically involves the formation of the thiazole ring followed by the introduction of the morpholine groups. One common method involves the reaction of 2-methyl-4-bromomethylthiazole with morpholine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.
Substitution: Potassium carbonate, dimethylformamide; reactions are conducted at elevated temperatures to facilitate nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiazolidines .
Scientific Research Applications
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antifungal properties due to the presence of the thiazole ring.
Medicine: Explored for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The morpholine groups can enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .
Comparison with Similar Compounds
Similar Compounds
2-Methyl-4-(morpholine-4-carbonyl)thiazole: Similar structure but lacks the second morpholine group.
4-(2-Methylthiazol-4-yl)methylmorpholine: Similar structure but lacks the carbonyl group on the morpholine ring.
2-(Morpholine-4-carbonyl)thiazole: Similar structure but lacks the methyl group on the thiazole ring.
Uniqueness
4-[(2-Methyl-1,3-thiazol-4-yl)methyl]-2-(morpholine-4-carbonyl)morpholine is unique due to the presence of both the thiazole ring and two morpholine groups. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications .
Properties
Molecular Formula |
C14H21N3O3S |
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Molecular Weight |
311.40 g/mol |
IUPAC Name |
[4-[(2-methyl-1,3-thiazol-4-yl)methyl]morpholin-2-yl]-morpholin-4-ylmethanone |
InChI |
InChI=1S/C14H21N3O3S/c1-11-15-12(10-21-11)8-16-2-7-20-13(9-16)14(18)17-3-5-19-6-4-17/h10,13H,2-9H2,1H3 |
InChI Key |
GLVJXTKSBGIIEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CN2CCOC(C2)C(=O)N3CCOCC3 |
Origin of Product |
United States |
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